N'-[4-(dimethylamino)phenyl]-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide
Description
N'-[4-(Dimethylamino)phenyl]-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide is a synthetic ethanediamide derivative characterized by a central oxalamide (ethanediamide) core. The molecule features two distinct substituents:
- N-[(2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]: A bicyclic indene moiety with a hydroxyl group, contributing to hydrogen-bonding capabilities and conformational rigidity.
This compound is hypothesized to exhibit biological or materials science applications due to its hybrid aromatic-aliphatic structure and functional groups.
Properties
IUPAC Name |
N'-[4-(dimethylamino)phenyl]-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-23(2)17-9-7-16(8-10-17)22-19(25)18(24)21-13-20(26)11-14-5-3-4-6-15(14)12-20/h3-10,26H,11-13H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTQEVRTTCCNLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC3=CC=CC=C3C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(dimethylamino)phenyl]-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the aromatic ring is replaced by a dimethylamino group.
Coupling Reactions: The final step involves coupling the indene moiety with the dimethylamino-substituted phenyl ring through an amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[4-(dimethylamino)phenyl]-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[4-(dimethylamino)phenyl]-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N’-[4-(dimethylamino)phenyl]-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound prioritizes hydrogen-bonding (hydroxyl) and solubility (dimethylamino) over lipophilicity, contrasting with the fluorinated and piperidine-containing analog . Sulfamoyl-containing derivatives (e.g., ) exhibit stronger intermolecular interactions, likely due to sulfonamide’s hydrogen-bond acceptor/donor duality .
The hydroxyl group in the target compound may facilitate similar packing .
Biological Activity
N'-[4-(dimethylamino)phenyl]-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide, a compound with potential therapeutic applications, has garnered interest due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula. It features a dimethylamino group attached to a phenyl ring, linked to an indenyl moiety through an ethanediamide framework.
Molecular Formula: CHNO
Research indicates that the compound may exhibit various biological activities through multiple mechanisms:
- Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation in the synaptic cleft. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
- Antifungal Activity : Preliminary studies suggest that derivatives of this compound may possess antifungal properties. For instance, related compounds have demonstrated efficacy against strains of Aspergillus flavus and Penicillium expansum at specific concentrations (0.5 mg/ml and 0.25 mg/ml) .
- Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. The specific pathways involved in this cytotoxicity remain under investigation.
Table 1: Summary of Biological Activities
Case Study: Acetylcholinesterase Inhibition
In a controlled study assessing the compound's effect on acetylcholinesterase activity, results indicated a dose-dependent inhibition. The study utilized human-derived acetylcholinesterase and demonstrated that higher concentrations of the compound led to increased enzyme inhibition, suggesting potential therapeutic applications in neurodegenerative diseases.
Case Study: Antifungal Efficacy
Another study evaluated the antifungal properties of related compounds derived from the same chemical class. The results showed that at concentrations of 0.5 mg/ml, certain derivatives exhibited over 75% inhibition of fungal growth, highlighting their potential as antifungal agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
